molecular formula C16H17N5O3S B494342 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide CAS No. 354989-77-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No. B494342
CAS RN: 354989-77-8
M. Wt: 359.4g/mol
InChI Key: MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

JNK Inhibitor

This compound is a potent inhibitor of JNK2 and JNK3 . JNKs, or c-Jun N-terminal kinases, are a group of mitogen-activated protein kinases that play a crucial role in stress responses. They are involved in apoptosis, neurodegeneration, cell differentiation, and proliferation . Therefore, inhibitors of JNKs have potential applications in the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases .

Drug Development

Given its inhibitory effects on JNK2 and JNK3, this compound could be used in drug development, particularly for diseases where these kinases play a key role . For instance, it could be used to develop drugs for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, where JNKs are known to be involved .

Cancer Research

JNKs are involved in the regulation of cell proliferation and apoptosis, which are key processes in cancer development and progression . Therefore, this compound could be used in cancer research to study the role of JNKs in different types of cancer and to develop potential cancer therapies .

Neuroscience

In the field of neuroscience, this compound could be used to study the role of JNKs in neuronal cell death, a process involved in various neurodegenerative diseases . It could also be used to investigate the potential neuroprotective effects of JNK inhibition .

Immunology

JNKs also play a role in immune responses. Therefore, this compound could be used in immunology research to study the role of JNKs in immune cell activation and function, and in immune-related diseases .

Metabolism Research

JNKs have been implicated in the regulation of metabolism, including glucose metabolism and insulin resistance. Therefore, this compound could be used in research on metabolic disorders, such as diabetes .

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound forms a unique binding mode with JNK3. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)18-16-12(7-17)11-5-3-4-6-13(11)25-16/h3-6,8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

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